4-(Bromomethyl)benzophenone

Übersicht

Beschreibung

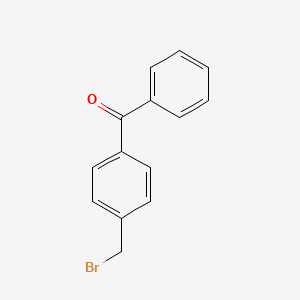

4-(Bromomethyl)benzophenone (CAS 32752-54-8) is a brominated aromatic ketone with the molecular formula C₁₄H₁₁BrO. Its structure consists of a benzophenone core (two phenyl groups linked by a carbonyl group) with a bromomethyl (–CH₂Br) substituent at the para position of one phenyl ring. This compound is widely utilized in organic synthesis, particularly as an alkylating agent due to the reactivity of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions .

Vorbereitungsmethoden

Radical Bromination Using N-Bromosuccinimide (NBS) Under Light Irradiation

Reaction Overview

The most widely documented method involves the bromination of 4-methylbenzophenone with NBS in chloroform under reflux with light irradiation. This approach exploits the radical bromination mechanism, where light initiates the formation of bromine radicals, enabling selective substitution at the benzylic position.

Experimental Procedure

A mixture of 4-methylbenzophenone (15.0 g, 76 mmol) and NBS (14.2 g, 80 mmol) in chloroform (100 mL) is refluxed for 18 hours under illumination from a 100W bulb positioned 2 cm from the reaction flask. Post-reaction, the mixture is cooled, washed with water, and concentrated in vacuo. The crude product is recrystallized from diethyl ether, yielding 4-(bromomethyl)benzophenone as a white solid (15.1 g, 72%).

Mechanistic Insights

- Initiation : Light cleaves NBS, generating bromine radicals ($$ \text{Br}^\bullet $$).

- Propagation : The bromine radical abstracts a hydrogen atom from the methyl group of 4-methylbenzophenone, forming a benzyl radical. This intermediate reacts with molecular bromine (from NBS decomposition) to yield the brominated product.

- Termination : Radical recombination halts the chain process.

Optimization Considerations

- Solvent Choice : Chloroform’s polarity stabilizes radical intermediates, though higher-boiling solvents like cyclohexane may improve yields (see Section 2).

- Light Source : Proximity and intensity of the light source critically influence reaction efficiency.

AIBN-Initiated Radical Bromination in Cyclohexane

Enhanced Yield via Radical Initiators

An alternative method employs azobisisobutyronitrile (AIBN) as a radical initiator in cyclohexane, achieving higher yields (89%) compared to light-mediated approaches.

Synthetic Protocol

A mixture of 4-methylbenzophenone (6.0 g, 30.6 mmol), NBS (6.0 g, 33.6 mmol), and AIBN (1.0 g, 6.1 mmol) in cyclohexane (100 mL) is refluxed under nitrogen for 24 hours. After cooling, the product is filtered, washed with water, and recrystallized from ethanol to afford 7.1 g (89%) of pure compound.

Key Advantages

- Higher Efficiency : AIBN generates radicals consistently, reducing reliance on external light and minimizing side reactions.

- Solvent Effect : Cyclohexane’s non-polar nature may enhance radical stability and substrate solubility.

Comparative Data

| Parameter | Light-Mediated | AIBN-Initiated |

|---|---|---|

| Yield | 72% | 89% |

| Reaction Time | 18 hours | 24 hours |

| Solvent | Chloroform | Cyclohexane |

| Additive | None | AIBN (1 mol%) |

Bromination Using Elemental Bromine

Traditional Approach with Bromine

Though less commonly reported in recent literature due to safety concerns, bromine itself can brominate 4-methylbenzophenone under controlled conditions. This method is inferred from general bromination practices and supplier documentation.

Procedure and Challenges

- Reagents : Bromine ($$ \text{Br}2 $$) in carbon tetrachloride ($$ \text{CCl}4 $$) or dichloromethane ($$ \text{DCM} $$).

- Mechanism : Electrophilic substitution facilitated by Lewis acids (e.g., $$ \text{FeBr}_3 $$).

- Drawbacks : Lower selectivity for monobromination and handling hazards associated with elemental bromine.

Critical Analysis of Methodologies

Yield and Selectivity

- NBS with Light : Moderate yield (72%) but requires prolonged irradiation.

- NBS with AIBN : Superior yield (89%) due to controlled radical generation, albeit with longer reaction times.

- Elemental Bromine : Less favored due to safety risks and potential over-bromination.

Practical Considerations

- Safety : NBS is preferred over $$ \text{Br}_2 $$ for reduced toxicity and improved selectivity.

- Scalability : The AIBN method’s consistency makes it suitable for large-scale synthesis.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Bromomethyl)benzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form benzophenone derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

4-(Bromomethyl)benzophenone serves as a key intermediate in organic synthesis. Its bromomethyl group is highly reactive, making it suitable for:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols, allowing for the synthesis of various derivatives.

- Formation of Triazoles : It can be utilized in the synthesis of benzophenone-derived 1,2,3-triazoles via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions. These triazoles exhibit significant antimicrobial activity .

Photochemical Applications

Due to its benzophenone structure, this compound acts as a photoinitiator in polymerization processes. Its applications include:

- UV-Curing Processes : It is used in coatings and inks where UV light initiates polymerization, leading to rapid curing and hardening of materials.

- Research in Photochemistry : The compound's ability to absorb UV light makes it valuable for studying reaction mechanisms involving excited states and radical formation .

Biological Applications

Research indicates potential biological applications for this compound:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound can exhibit antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .

- Cellular Studies : Its reactivity allows it to be used in labeling studies and tracking biological processes within cells.

Material Science Applications

In material science, this compound is employed for:

- Synthesis of Functional Polymers : It can be incorporated into polymer matrices to introduce specific functionalities such as UV resistance or enhanced mechanical properties.

- Nanocomposite Development : The compound can be used as a building block for creating nanocomposites with tailored properties for applications in electronics and photonics .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Synthetic Chemistry | Intermediate for nucleophilic substitution | Versatile reactivity |

| Photochemistry | Photoinitiator in UV-curing processes | Rapid curing and hardening |

| Biological Research | Antimicrobial activity studies | Potential pharmaceutical applications |

| Material Science | Functional polymers and nanocomposites | Enhanced material properties |

Case Studies

- Synthesis of Antimicrobial Triazoles :

- Photopolymerization Studies :

- Material Enhancement :

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)benzophenone involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The carbonyl group in the benzophenone core also plays a crucial role in its reactivity, enabling interactions with different molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzophenones

4-(Chloromethyl)benzophenone

- Structure : Chlorine replaces bromine in the –CH₂X group.

- Reactivity : The weaker leaving group ability of Cl⁻ (compared to Br⁻) reduces its efficiency in alkylation reactions. However, it is preferred in applications requiring slower reaction kinetics .

- Applications : Used in synthesizing thermally stable polymers and intermediates for pharmaceutical agents.

4-Bromo-4'-ethylbenzophenone

- Structure : Features an ethyl group on the second phenyl ring instead of a bromomethyl group.

- Properties: The ethyl group enhances lipophilicity, making it suitable for lipid-soluble photochemical studies. Fc/Fc⁺ in DMF, slightly higher than 4-(bromomethyl)benzophenone due to electron-donating effects of the ethyl group .

4-(Bromomethyl)benzaldehyde

- Structure : Replaces the carbonyl group with an aldehyde (–CHO).

- Reactivity : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases) but lacks the ketone’s stability under basic conditions. Toxicity concerns require stringent handling protocols .

Electrochemical and Photochemical Behavior

Reduction Potentials in DMF

Hydrogen Abstraction Efficiency

- This compound derivatives exhibit lower hydrogen abstraction rates than benzophenone due to steric hindrance from the bromomethyl group. However, their physical quenching by double bonds is reduced, improving photostability in lipid-rich environments .

Biologische Aktivität

4-(Bromomethyl)benzophenone, a derivative of benzophenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromomethyl group, which can influence its interaction with biological targets. The following sections will explore its biological activity, including antimicrobial, anti-inflammatory, and antitumor effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzophenone backbone with a bromomethyl substituent that potentially enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that several benzophenone derivatives exhibit significant antimicrobial properties. A study synthesized various benzophenones, including this compound, and evaluated their activity against multiple microbial strains. The results demonstrated that this compound showed promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound exhibited an IC50 value of approximately 159 nM for TNF-α inhibition, indicating potent anti-inflammatory activity .

Table 2: Anti-inflammatory Activity of this compound

| Cytokine | IC50 (nM) |

|---|---|

| TNF-α | 159 |

| IL-6 | 226 |

Antitumor Activity

The antitumor potential of benzophenone derivatives, including this compound, has been explored through various studies. One investigation reported that this compound exhibits significant cytotoxicity against cancer cell lines such as A-549 (lung cancer) and HL-60 (leukemia). The IC50 values for these cell lines were found to be in the range of 0.26 to 0.99 µM .

Table 3: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung Cancer) | 0.82 |

| HL-60 (Leukemia) | 0.48 |

| SW480 (Colorectal Cancer) | 0.99 |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced cytokine production.

- Cell Cycle Arrest : In tumor cells, it can induce cell cycle arrest and apoptosis through the modulation of apoptotic pathways.

- Reactive Oxygen Species (ROS) : It may also exert its effects by generating ROS, which can lead to oxidative stress in cancer cells.

Case Studies

- Antimicrobial Efficacy : A comparative study on various benzophenones highlighted that this compound exhibited superior antimicrobial activity compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties demonstrated that treatment with this compound led to significant reductions in TNF-α levels in LPS-stimulated macrophages, supporting its use in inflammatory diseases .

- Antitumor Investigation : A network pharmacology approach revealed that the antitumor mechanism involves multiple pathways and targets, including apoptosis-related genes and signaling pathways associated with cancer progression .

Q & A

Basic Questions

Q. How can researchers synthesize 4-(Bromomethyl)benzophenone, and what key parameters ensure high purity?

- Methodology : The synthesis typically involves alkylation of benzophenone derivatives using brominating agents. For example, monoalkylation of diols with 3-(bromomethyl)benzophenone in the presence of NaH in DMF at 0°C to room temperature yields intermediates with controlled substitution . Characterization requires melting point analysis (109–112°C), density measurement (1.4±0.1 g/cm³), and spectroscopic validation (e.g., NMR, IR). Purity (>97%) is confirmed via HPLC or GC-MS, referencing CAS 32752-54-8 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Skin/Eye Exposure : Immediately flush eyes with water for 10–15 minutes; wash skin with soap and water for ≥15 minutes. Remove contaminated clothing .

- Toxicity : Due to insufficient toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or ingestion .

- Waste Disposal : Collect organic waste separately and treat via neutralization or incineration to prevent environmental release .

Q. Which analytical methods are recommended for verifying the structural integrity of this compound?

- Techniques :

- Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with published data to confirm functional groups (e.g., benzophenone carbonyl at ~1650 cm⁻¹) .

- Chromatography : Use HPLC with UV detection (λ ~254 nm) or GC-MS to assess purity and detect byproducts like unreacted benzophenone derivatives .

- Elemental Analysis : Validate molecular formula (C₁₄H₁₁BrO) via combustion analysis or high-resolution mass spectrometry (exact mass: 273.9993 Da) .

Advanced Research Questions

Q. How does this compound participate in photoactivated electron transfer reactions, and what mechanistic insights exist?

- Mechanistic Study : Under visible light (365–400 nm), this compound forms charge-transfer complexes with alkoxide bases (e.g., KO tBu), enabling electron transfer to generate ketyl radicals. TDDFT calculations confirm n→π* transitions in the complex, with potassium ions critical for stabilizing intermediates. No reaction occurs with NaO tBu, highlighting alkali metal selectivity .

- Applications : This mechanism enables radical-mediated alkylation (e.g., trapping methyl radicals for derivatization) or coupling reactions (e.g., BHAS coupling with aryl halides) .

Q. What strategies optimize the use of this compound in synthesizing CD1d ligand-binding glycoconjugates?

- Synthetic Design :

- Step 1 : React this compound with diols (excess) via SN2 displacement to introduce flexible ether linkages.

- Step 2 : Oxidize intermediates (e.g., with PDC in THF) to carboxylic acids for conjugation with glycolipids, enhancing CD1d binding affinity .

- Challenges : Competing hydrolysis of the bromomethyl group requires anhydrous conditions. Yields improve with CaCO₃-mediated hydrolysis at 100°C .

Q. How should researchers address contradictions in toxicological data for this compound?

- Data Reconciliation :

- Evidence Gaps : While acute hazards (skin/eye irritation) are documented , chronic toxicity data are lacking. Cross-reference environmental benzophenone studies (e.g., endocrine disruption ).

- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and monitor metabolites (e.g., brominated byproducts) via LC-MS .

Q. What environmental fate studies are relevant for this compound, and how do its properties influence persistence?

- Key Factors :

- Photodegradation : Benzophenone derivatives undergo UV-induced cleavage; assess half-life under simulated sunlight .

- Bioaccumulation : High logP (~3.7) suggests lipid solubility; use zebrafish models to study trophic transfer .

- Degradation Pathways : Hydrolysis of the bromomethyl group generates 4-methylbenzophenone, which is less reactive but may act as a thyroid disruptor .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁BrO | |

| Molecular Weight | 275.14 g/mol | |

| Melting Point | 109–112°C | |

| Boiling Point | 376.4±25.0°C (760 mmHg) | |

| LogP | ~3.7 (estimated) |

Table 2 : Recommended Analytical Techniques for Quality Control

| Technique | Application | Reference |

|---|---|---|

| HPLC-UV | Purity assessment | |

| GC-MS | Byproduct identification | |

| ¹H/¹³C NMR | Structural confirmation | |

| Elemental Analysis | Molecular formula validation |

Eigenschaften

IUPAC Name |

[4-(bromomethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYULULVJWLRDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186424 | |

| Record name | 4-(Bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32752-54-8 | |

| Record name | 4-(Bromomethyl)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BROMOMETHYL)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23H9ZH86Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.